molecular formula C16H13N5O6S B2585010 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide CAS No. 303035-31-6

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide

Cat. No.: B2585010
CAS No.: 303035-31-6
M. Wt: 403.37
InChI Key: DPYQABPXNYAKHU-UHFFFAOYSA-N
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Description

N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide is a sulfonamide-containing heterocyclic compound featuring a 5-nitrofuran carboxamide core linked to a 4-methylpyrimidine sulfamoyl group. Its molecular formula is C₁₇H₁₄N₄O₅S (calculated molecular weight: 410.38 g/mol). The compound's structure combines a sulfamoyl bridge, which enhances target binding affinity, with a nitro group on the furan ring that may contribute to redox-mediated biological activity, such as antimicrobial or antitumor effects .

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O6S/c1-10-8-9-17-16(18-10)20-28(25,26)12-4-2-11(3-5-12)19-15(22)13-6-7-14(27-13)21(23)24/h2-9H,1H3,(H,19,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYQABPXNYAKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often require anhydrous environments and specific reagents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups at the sulfamoyl or pyrimidinyl positions .

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress in microbial cells. The sulfamoyl group may inhibit certain enzymes, while the pyrimidinyl substituent can interact with nucleic acids or proteins, disrupting their normal functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Key Differences

The compound is compared below with structurally related analogues, focusing on core heterocycles, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide (Target) Nitrofuran C₁₇H₁₄N₄O₅S 410.38 Not reported 5-Nitro, 4-methylpyrimidine sulfamoyl
(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (7) Propanamide C₂₄H₂₂N₄O₄S 462.52 Not reported 6-Methoxynaphthyl, 4-methylpyrimidine
3-Amino-1-(4-fluorophenyl)-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (12) Pyrazole C₂₇H₂₂FN₅O₃S 539.56 261–263 4-Fluorophenyl, pyridin-2-yl sulfamoyl
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Dioxoisoindolinyl C₂₄H₂₃N₅O₅S 493.53 Not reported 1,3-Dioxoisoindolinyl, pyrimidin-2-yl
4-[Butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Benzamide C₂₆H₃₀N₅O₅S₂ 564.73 Not reported Butyl-ethyl sulfamoyl, 4-methylpyrimidine

Key Findings from Comparative Analysis

This may influence binding to targets like nitroreductases . Pyrazole derivatives (e.g., Compounds 10–16) exhibit higher melting points (>250°C), suggesting greater crystallinity and stability compared to the target compound .

Bulky substituents like butyl-ethyl sulfamoyl () increase molecular weight (564.73 g/mol) and may reduce bioavailability compared to the target compound (410.38 g/mol).

Functional Group Effects :

  • The 5-nitro group on the furan ring distinguishes the target compound from analogues like Compound 7 (6-methoxynaphthyl) and Compound 12 (4-fluorophenyl). Nitro groups are associated with prodrug activation mechanisms in antimicrobial agents .
  • Carboxamide linkages (common in all compounds) ensure hydrogen-bonding capability, critical for target interactions such as enzyme inhibition .

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines structural features that suggest interactions with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O5SC_{18}H_{19}N_{5}O_{5}S, indicating a diverse array of functional groups that contribute to its biological activity. The presence of the nitrofuran moiety is particularly significant, as nitro compounds are known for their antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group may inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation.
  • DNA Interaction : The nitrofuran component can intercalate into DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which can trigger apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through ROS generation and activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis via ROS
A549 (Lung)15.0Caspase activation
HeLa (Cervical)10.0DNA intercalation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary findings indicate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Studies

  • In Vivo Studies : A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was associated with increased levels of apoptotic markers in tumor tissues.
  • Synergistic Effects : Research has indicated that combining this compound with established chemotherapeutics like doxorubicin may enhance overall efficacy while reducing side effects, suggesting potential for combination therapy approaches.

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